molecular formula C13H20ClN B2629669 7-Tert-butyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1555328-77-2

7-Tert-butyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B2629669
CAS RN: 1555328-77-2
M. Wt: 225.76
InChI Key: IVTFZUYYZUFPBV-UHFFFAOYSA-N
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Description

Tetrahydroquinolines are a class of organic compounds that are semi-hydrogenated derivatives of quinoline . They are often used in medicinal chemistry, and substituted derivatives of tetrahydroquinolines are common in pharmaceuticals .


Synthesis Analysis

Tetrahydroquinolines can be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Chemical Reactions Analysis

Tetrahydroquinolines can undergo various chemical reactions. For instance, they can be produced by the hydrogenation of quinolines . Other reactions include the Knoevenagel condensation and aza-Michael–Michael addition as mentioned in the synthesis analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Tert-butyl-1,2,3,4-tetrahydroquinoline hydrochloride” would depend on its specific structure. Tetrahydroquinolines, in general, are colorless oily liquids .

Scientific Research Applications

Synthesis of Highly Substituted Tetrahydroquinolines

A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can be used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .

2. Bioactive Natural Products and Pharmaceutical Agents Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .

3. Key Structural Motif in Pharmaceutical Agents The tetrahydroquinoline family has a wide range of applications and is a key structural motif in pharmaceutical agents . Therefore, multiple strategies have been proposed for the synthesis of tetrahydroquinoline derivatives .

4. Synthesis of Quinolines and Their Derivatives The heterocyclic quinoline or hydroquinoline core is an ubiquitous structural motif of numerous synthetic and natural compounds that find application in medicinal, bioorganic, agrochemical, and industrial chemistry . Many of the substituted quinolines have been used as drugs with a wide range of bioactivities .

Preparation of Fused Heterocycles

The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations . For examples, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .

Synthesis of 1,2,3,4-Tetrahydroquinoline Skeletons

Cascade reactions are valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups . Many new drugs have been designed on the basis of this process .

Future Directions

The future directions in the study of tetrahydroquinolines likely involve the development of new synthetic methods and the exploration of their potential uses in medicinal chemistry and other fields .

properties

IUPAC Name

7-tert-butyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-13(2,3)11-7-6-10-5-4-8-14-12(10)9-11;/h6-7,9,14H,4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTFZUYYZUFPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(CCCN2)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Tert-butyl-1,2,3,4-tetrahydroquinoline hydrochloride

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